molecular formula C10H9BrN2O B6278319 3-bromo-4-methoxyquinolin-6-amine CAS No. 2825007-55-2

3-bromo-4-methoxyquinolin-6-amine

Cat. No.: B6278319
CAS No.: 2825007-55-2
M. Wt: 253.1
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Description

3-Bromo-4-methoxyquinolin-6-amine ( 2825007-55-2) is an organic compound with the molecular formula C10H9BrN2O and a molecular weight of 253.10 g/mol . This compound belongs to the quinoline family, a class of heterocyclic structures known for their significant presence in medicinal chemistry. Quinolones and quinoline derivatives are widely recognized as privileged scaffolds in drug discovery due to their broad spectrum of biological activities, which include antitumor, antimalarial, antiviral, and antimicrobial properties . The specific substitution pattern of this compound, featuring bromine and amine functional groups on the quinoline core, makes it a valuable molecular building block for chemical synthesis . It is particularly useful for constructing more complex molecules via metal-catalyzed cross-coupling reactions, where the bromine atom can serve as a handle for further functionalization. Researchers investigating 8-aminoquinoline analogues, a class known for antimalarial activity, may find this compound of interest. Such compounds, like the therapeutic primaquine, are noted for their activity against tissue and sexual forms of the malaria parasite, and are believed to act by interfering with mitochondrial function in the pathogen . This bromo-methoxyquinoline amine is intended for research applications as a key intermediate in the development of new pharmacologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2825007-55-2

Molecular Formula

C10H9BrN2O

Molecular Weight

253.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxyquinolin-6-amine typically involves the bromination of 4-methoxyquinoline followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of 4-methoxyquinoline. The resulting 3-bromo-4-methoxyquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxyquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxyquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately cell death . The exact molecular pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: The position of bromine and methoxy groups significantly impacts electronic properties and biological activity. For example, 3-bromo-4-methoxyquinolin-6-amine’s methoxy group at position 4 may improve solubility compared to 3-bromo-4-chloroquinolin-6-amine’s electronegative chlorine .
  • Synthetic Yields: One-step protocols using 6-bromo-4-chloroquinoline intermediates achieve high yields (e.g., 83% for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine ). Methoxy-containing analogs may require additional steps for demethylation or protection.
  • Biological Relevance: Compounds like [(6-bromo-2-methoxyquinolin-3-yl)-phenyl-methyl]-pyridin-4-ylmethyl-amine exhibit antitubercular activity, suggesting that methoxy positioning influences target binding .

Crystallographic and Computational Insights

  • Crystal Packing: Bromine’s bulky nature and methoxy’s polarity influence crystal packing. For example, 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine forms close-packed structures along the c-axis .
  • Software Tools : Structures of related compounds were refined using SHELXL and visualized via Olex2 , highlighting the importance of crystallography in understanding substituent effects.

Q & A

Basic: What are the established synthetic routes for 3-bromo-4-methoxyquinolin-6-amine, and what critical intermediates are involved?

Answer:
Synthesis typically involves multi-step reactions starting from precursors like 4-bromoaniline. A common approach includes:

Cyclization : Reaction of 4-bromoaniline with ethyl propiolate under acidic conditions to form the quinoline core .

Halogenation : Bromination at the 3-position using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions .

Methoxylation : Introduction of the methoxy group at the 4-position via nucleophilic substitution using sodium methoxide (NaOMe) .
Key intermediates include 4-bromo-6-nitroquinoline (pre-reduction) and 4-methoxy-6-aminoquinoline (post-amination).

Basic: How is the structure of this compound validated experimentally?

Answer:
Structural validation employs:

  • Single-crystal X-ray diffraction (SC-XRD) : For unambiguous confirmation of substituent positions and stereochemistry. SHELXL (part of the SHELX suite) is widely used for refinement .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Distinct peaks for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect .
    • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀BrN₂O⁺) .

Advanced: How do positional isomers (e.g., 3-bromo-4-methoxy vs. 4-bromo-3-methoxy) affect biological activity, and how can researchers resolve contradictory data in SAR studies?

Answer:

  • Impact of Halogen Positioning :
    • 3-Bromo-4-methoxy isomers exhibit enhanced antimicrobial activity due to optimal steric and electronic interactions with bacterial enzyme active sites (e.g., DNA gyrase) .
    • In contrast, 4-bromo-3-methoxy analogues may show reduced potency due to unfavorable dipole interactions .
  • Addressing Data Contradictions :
    • Use dose-response assays to validate IC₅₀ values across multiple cell lines.
    • Perform molecular docking simulations to compare binding affinities of isomers with target proteins (e.g., Plasmodium falciparum enzymes for antimalarial studies) .

Advanced: What methodological strategies are recommended for optimizing the yield of this compound in large-scale synthesis?

Answer:

  • Reaction Optimization :
    • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity during bromination .
    • Use flow chemistry for precise control of exothermic steps (e.g., methoxylation).
  • Purification :
    • Column chromatography with gradient elution (hexane:ethyl acetate) to separate brominated byproducts.
    • Recrystallization in ethanol/water mixtures to enhance purity (>98%) .

Advanced: How can researchers investigate the mechanism of action of this compound in anticancer assays?

Answer:

  • In vitro assays :
    • MTT/PrestoBlue assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
    • Annexin V/PI staining to quantify apoptosis vs. necrosis .
  • Mechanistic Probes :
    • Western blotting to assess protein expression (e.g., Bcl-2, Bax for apoptosis pathways).
    • ROS detection kits to evaluate oxidative stress induction .
  • Target Identification :
    • Pull-down assays with biotinylated derivatives to isolate binding partners.
    • CRISPR-Cas9 knockout libraries to identify resistance-associated genes .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Answer:

  • Challenges :
    • Crystal twinning : Common due to planar quinoline rings.
    • Weak diffraction : Caused by heavy bromine atoms.
  • Solutions :
    • Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands to model twinning .
    • Collect high-resolution data (≤0.8 Å) at synchrotron facilities to improve electron density maps .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
  • Stability Monitoring :
    • Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products (e.g., demethoxylated derivatives) .

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Bromine Reactivity : The 3-bromo group participates in Buchwald-Hartwig amination or Suzuki-Miyaura coupling due to its activation by the electron-donating methoxy group at C4 .
  • Catalytic Systems :
    • Use Pd(dba)₂/XPhos for aryl boronic acid couplings.
    • Optimize base (Cs₂CO₃ vs. K₃PO₄) to minimize dehalogenation side reactions .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s antimalarial potential?

Answer:

  • Plasmodium falciparum cultures :
    • SYBR Green I assays to measure growth inhibition of Dd2 (chloroquine-resistant) and 3D7 (sensitive) strains .
    • IC₅₀ determination with dose ranges of 0.1–100 µM.
  • Hepatocyte toxicity assays : Primary human hepatocytes to assess selectivity indices (>10 preferred) .

Advanced: How can computational methods guide the design of this compound derivatives with improved pharmacokinetics?

Answer:

  • ADMET Prediction :
    • SwissADME : To optimize logP (aim for 2–3) and aqueous solubility.
    • CYP450 inhibition assays (e.g., CYP3A4) to predict drug-drug interactions .
  • QSAR Modeling :
    • Train models using datasets of quinoline derivatives with known bioavailability data. Focus on descriptors like polar surface area (PSA) and H-bond donors .

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